7,10,13,16-Docosatetraenoic acid, methyl ester

Catalog No.
S1801073
CAS No.
13487-42-8
M.F
C₂₃H₃₈O₂
M. Wt
346.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,10,13,16-Docosatetraenoic acid, methyl ester

CAS Number

13487-42-8

Product Name

7,10,13,16-Docosatetraenoic acid, methyl ester

IUPAC Name

methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate

Molecular Formula

C₂₃H₃₈O₂

Molecular Weight

346.55

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+

SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Synonyms

7Z,10Z,13Z,16Z-Docosatetraenoic Acid Methyl Ester; Δ7,10,13,16-Docosatetraenoic Acid Methyl Ester

7,10,13,16-Docosatetraenoic acid, methyl ester is a polyunsaturated fatty acid characterized by its four double bonds located at the 7th, 10th, 13th, and 16th positions of the carbon chain. The molecular formula for this compound is C23H38O2 with a molecular weight of approximately 346.54 g/mol. It exists predominantly in its cis configuration, which influences its physical properties and biological activity . This compound is also known by various synonyms, including all-cis-7,10,13,16-docosatetraenoic acid and cis-7,10,13,16-docosatetraenoic acid methyl ester .

7,10,13,16-Docosatetraenoic acid, methyl ester (also known as cis-7,10,13,16-docosatetraenoic acid methyl ester or Δ7,10,13,16-docosatetraenoic acid methyl ester) is a fatty acid found in some plants, particularly oregano []. Scientific research suggests it may possess properties that inhibit fatty acid oxidation.

Fatty Acid Oxidation Inhibition:

Fatty acid oxidation is a metabolic process where fatty acids are broken down to generate energy. Studies have shown that 7,10,13,16-docosatetraenoic acid, methyl ester might have the ability to inhibit this process []. This potential function is of interest to researchers because fatty acid oxidation is involved in various physiological processes, including energy production, blood sugar regulation, and muscle function.

Current Research Status:

The current body of research on 7,10,13,16-docosatetraenoic acid, methyl ester is limited. While some studies suggest its potential role in fatty acid oxidation inhibition, further investigations are needed to confirm these findings and explore its mechanisms of action. Additionally, research on its potential therapeutic applications and safety profile is lacking.

Future Directions:

Future research on 7,10,13,16-docosatetraenoic acid, methyl ester could focus on:

  • Elucidating its precise mechanism of action in fatty acid oxidation inhibition.
  • Investigating its effects on different cell types and tissues.
  • Exploring its potential therapeutic applications in conditions where regulating fatty acid oxidation might be beneficial.
  • Conducting pre-clinical and clinical trials to assess its safety and efficacy.
Including:

  • Hydrogenation: The addition of hydrogen can convert double bonds into single bonds.
  • Oxidation: The unsaturated bonds can undergo oxidation to form hydroperoxides or other oxidized products.
  • Esterification: It can react with alcohols to form esters, which is significant in the synthesis of biodiesel.

These reactions are essential for understanding its stability and reactivity in biological and industrial contexts.

This compound exhibits several biological activities:

  • Fatty Acid Oxidation Inhibition: It has been identified as an inhibitor of fatty acid oxidation, which can have implications in metabolic regulation and energy production .
  • Anti-inflammatory Effects: Some studies suggest that polyunsaturated fatty acids may help reduce inflammation and improve cardiovascular health.
  • Neuroprotective Properties: There is emerging evidence that polyunsaturated fatty acids can support brain health and may play a role in neuroprotection.

The synthesis of 7,10,13,16-docosatetraenoic acid, methyl ester can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from certain plant oils and fish oils where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis typically involves the use of starting materials such as simpler fatty acids or their derivatives through multi-step organic reactions.
  • Microbial Fermentation: Some microorganisms are capable of producing this fatty acid through fermentation processes.

7,10,13,16-Docosatetraenoic acid, methyl ester has a variety of applications:

  • Nutraceuticals: Used in dietary supplements for its potential health benefits.
  • Cosmetics: Incorporated into skin care products for its moisturizing properties.
  • Food Industry: Acts as a functional ingredient due to its nutritional profile.

Research on interaction studies involving 7,10,13,16-docosatetraenoic acid, methyl ester indicates that it may interact with various biological pathways:

  • Metabolic Pathways: It may affect lipid metabolism and energy homeostasis.
  • Cell Signaling: Potential interactions with signaling molecules involved in inflammation and cell growth have been noted.

Further studies are required to elucidate the specific mechanisms of these interactions.

Several compounds share structural similarities with 7,10,13,16-docosatetraenoic acid, methyl ester. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4(Z),10(Z),13(Z),16(Z)-Docosatetraenoic Acid Methyl EsterC23H38O2Contains a double bond at the 4th position.
Eicosapentaenoic Acid (EPA)C20H30O2Five double bonds; known for anti-inflammatory effects.
Docosahexaenoic Acid (DHA)C22H32O2Six double bonds; crucial for brain health.

Each compound exhibits distinct biological activities and applications based on their structural differences. The unique arrangement of double bonds in 7,10,13,16-docosatetraenoic acid contributes to its specific properties and potential therapeutic benefits.

XLogP3

7.7

Dates

Modify: 2024-04-14

Explore Compound Types